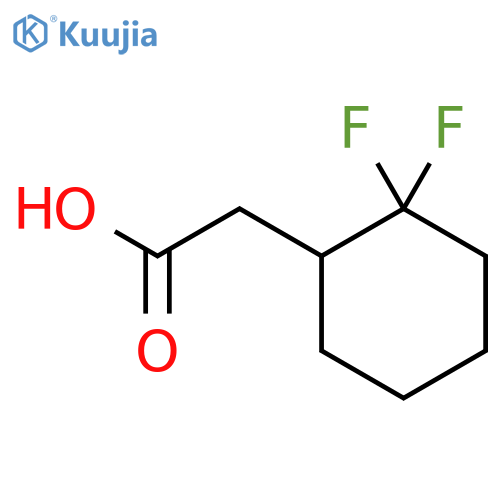Cas no 1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid)

2-(2,2-Difluorocyclohexyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-Difluorocyclohexyl)acetic acid
- EN300-3107332
- 1510551-45-7
-
- MDL: MFCD30229651
- インチ: 1S/C8H12F2O2/c9-8(10)4-2-1-3-6(8)5-7(11)12/h6H,1-5H2,(H,11,12)
- InChIKey: PYJHBTUGLMWADR-UHFFFAOYSA-N
- ほほえんだ: FC1(CCCCC1CC(=O)O)F
計算された属性
- せいみつぶんしりょう: 178.08053595g/mol
- どういたいしつりょう: 178.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2,2-Difluorocyclohexyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3107332-0.1g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
| Enamine | EN300-3107332-10.0g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| Enamine | EN300-3107332-0.25g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
| Enamine | EN300-3107332-2.5g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-3107332-1g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95% | 1g |
$971.0 | 2023-09-05 | |
| Enamine | EN300-3107332-10g |
2-(2,2-difluorocyclohexyl)acetic acid |
1510551-45-7 | 95% | 10g |
$4176.0 | 2023-09-05 | |
| Aaron | AR028JSK-250mg |
2-(2,2-difluorocyclohexyl)aceticacid |
1510551-45-7 | 95% | 250mg |
$687.00 | 2025-02-16 | |
| Aaron | AR028JSK-5g |
2-(2,2-difluorocyclohexyl)aceticacid |
1510551-45-7 | 95% | 5g |
$3897.00 | 2023-12-15 | |
| Aaron | AR028JSK-50mg |
2-(2,2-difluorocyclohexyl)aceticacid |
1510551-45-7 | 95% | 50mg |
$336.00 | 2025-02-16 | |
| Aaron | AR028JSK-500mg |
2-(2,2-difluorocyclohexyl)aceticacid |
1510551-45-7 | 95% | 500mg |
$1068.00 | 2025-02-16 |
2-(2,2-Difluorocyclohexyl)acetic acid 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-(2,2-Difluorocyclohexyl)acetic acidに関する追加情報
2-(2,2-Difluorocyclohexyl)acetic Acid: A Comprehensive Overview
2-(2,2-Difluorocyclohexyl)acetic acid, also known by its CAS number 1510551-45-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on its synthesis, characterization, and biological activity.
The structure of 2-(2,2-Difluorocyclohexyl)acetic acid comprises a cyclohexane ring substituted with two fluorine atoms at the 2-position and an acetic acid group attached to the same carbon. This arrangement imparts the molecule with a rigid yet flexible framework, which is advantageous for interactions with biological targets. The presence of fluorine atoms introduces electronic effects that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, making it a promising candidate for drug design.
Recent studies have focused on optimizing the synthesis of 1510551-45-7. Traditional methods involve multi-step processes that often require harsh conditions and expensive reagents. However, researchers have developed more efficient routes using catalytic asymmetric synthesis and microwave-assisted techniques. These innovations not only enhance yield but also reduce production costs, making large-scale synthesis more feasible.
The biological activity of 2-(2,2-Difluorocyclohexyl)acetic acid has been explored in various contexts. Preclinical studies suggest that it exhibits potential as an anti-inflammatory agent by modulating key enzymes involved in inflammatory pathways. Additionally, its ability to inhibit certain kinases makes it a candidate for targeted therapies in oncology. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated its evaluation in preclinical models, paving the way for future clinical trials.
In terms of toxicity profiles, recent toxicological studies indicate that 1510551-45-7 demonstrates a favorable safety margin when administered at therapeutic doses. These findings are supported by in vitro assays that assess cytotoxicity and genotoxicity, providing critical insights into its potential for long-term use. Regulatory agencies have expressed interest in these results, highlighting the importance of continued research to establish its safety profile comprehensively.
The application of computational chemistry tools has further enriched our understanding of 2-(2,2-Difluorocyclohexyl)acetic acid. Molecular docking studies reveal that its unique conformation allows for optimal binding to specific receptor sites, enhancing its bioavailability. Furthermore, quantum mechanical calculations provide insights into its electronic structure, which is crucial for predicting reactivity and stability under different conditions.
In conclusion, 2-(2,2-Difluorocyclohexyl)acetic acid, or CAS number 1510551-45-7, represents a compelling molecule with diverse applications in medicinal chemistry. Its synthesis has been refined through innovative techniques, while its biological activity continues to be explored with promising results. As research progresses, this compound holds the potential to contribute significantly to the development of novel therapeutic agents.
1510551-45-7 (2-(2,2-Difluorocyclohexyl)acetic acid) 関連製品
- 15574-80-8(4(1H)-Quinolinone, 1-ethyl-2-methyl-)
- 2229272-57-3(tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate)
- 2172204-58-7(2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)
- 1416447-74-9(8-Ethyl-2,5-dimethylquinoline)
- 34221-43-7(Ethanol,2-(3,4-dimethylphenoxy)-)
- 2680845-81-0(2-(Aminomethyl)-2-ethylbutanal)
- 83051-21-2(5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1864054-33-0(2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride)
- 1361671-70-6(2'-(Difluoromethoxy)-2,3,5,6'-tetrachlorobiphenyl)
- 1713102-17-0(2-(benzyloxy)-2-(bromomethyl)-3,3-dimethylbicyclo2.2.1heptane)




